Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-
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Overview
Description
Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-: is a chemical compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.7 g/mol . It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 3-position and a phenylamino carbonyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- typically involves the reaction of 3-chlorobenzoyl chloride with phenylurea . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous ethanol.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry: Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, it is used in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Benzamide, 3-bromo-N-[(phenylamino)carbonyl]-
- Benzamide, 3-chloro-N-(2-fluoro-5-methylphenyl)-
- Benzamide, 3-chloro-N-(2,4,6-trimethylphenyl)-
Comparison: Compared to similar compounds, Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- is unique due to the presence of the chlorine atom at the 3-position and the phenylamino carbonyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
56438-00-7 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
InChI Key |
VCKAAUTWBNGSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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